N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
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Overview
Description
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine moiety, and multiple halogenated phenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade equipment, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-chloro-4-fluorophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea
- 3-chloro-4-fluorophenyl isocyanate .
Uniqueness
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H27ClFN5O3 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36) |
InChI Key |
IBCIAMOTBDGBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
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